2-amino-4-(4-methoxy-3-nitrophenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(4-methoxy-3-nitrophenyl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound features a benzothiophene core, which is fused with a pyran ring, and is substituted with an amino group, a methoxy-nitrophenyl group, and a carbonitrile group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-amino-4-(4-methoxy-3-nitrophenyl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyran Ring: The benzothiophene core is then subjected to conditions that facilitate the formation of the pyran ring, often involving the use of catalysts and specific reaction conditions.
Substitution Reactions:
Industrial production methods for such complex compounds often involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
2-amino-4-(4-methoxy-3-nitrophenyl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-4-(4-methoxy-3-nitrophenyl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme interactions, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s potential therapeutic effects, such as its use as an anti-inflammatory, antimicrobial, or anticancer agent, is ongoing.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxy-3-nitrophenyl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(4-methoxy-3-nitrophenyl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile include other benzothiophene derivatives, pyran derivatives, and compounds with similar substituents. These compounds may share some chemical and physical properties but differ in their specific biological activities and applications. The uniqueness of 2-amino-4-(4-methoxy-3-nitrophenyl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile lies in its specific combination of functional groups and its resulting properties.
Properties
IUPAC Name |
2-amino-4-(4-methoxy-3-nitrophenyl)-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-25-14-7-6-10(8-13(14)22(23)24)16-12(9-20)19(21)26-17-11-4-2-3-5-15(11)27-18(16)17/h2-8,16H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCWWXGRHFUEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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